2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15167137
Molecular Formula: C28H26N4O3S
Molecular Weight: 498.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26N4O3S |
|---|---|
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | 2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34) |
| Standard InChI Key | TUGMBXMQOUYJLY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
Introduction
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule with a specific structural arrangement. It combines a hexahydropyrido[4,3-d]pyrimidine core with a benzyl group and a phenoxyphenyl moiety attached to an acetamide group. This compound is likely of interest in medicinal chemistry due to its potential biological activities.
Potential Biological Activities
Given its complex structure, this compound may exhibit various biological activities, such as:
-
Enzyme Inhibition: The pyrimidine core could interact with enzymes involved in nucleic acid synthesis or other cellular processes.
-
Receptor Binding: The phenoxyphenyl group might facilitate interactions with specific receptors, influencing signaling pathways.
Synthesis and Chemical Stability
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core, introduction of the benzyl group, and attachment of the phenoxyphenyl moiety to the acetamide group. Chemical stability would depend on factors like the presence of sensitive functional groups and the compound's susceptibility to hydrolysis or oxidation.
Safety and Handling
As with many organic compounds, handling 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide requires caution. It may pose risks such as skin irritation or respiratory issues if inhaled. Safety Data Sheets (SDS) should be consulted for specific handling guidelines.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-[4-(Benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | C31H26BrN3O3S2 | Potential enzyme inhibition |
| 2-benzyl-1-oxo-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidine | Not specified | Potential receptor binding |
Note: The table provides a comparison with similar compounds, highlighting potential biological activities based on structural similarities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume